molecular formula C16H24N2O3 B8125672 3-(4-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

3-(4-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8125672
M. Wt: 292.37 g/mol
InChI Key: QZASKYCXXYAVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a nitrogen-containing heterocyclic compound featuring an azetidine ring (four-membered cyclic amine) substituted with a tert-butyl ester group and a phenoxymethyl moiety. The phenoxymethyl group is further functionalized with a 4-amino-3-methylphenyl substituent. The tert-butyl ester group enhances steric protection of the azetidine nitrogen, making it a valuable intermediate in pharmaceutical synthesis, particularly for prodrugs or peptide mimetics.

Properties

IUPAC Name

tert-butyl 3-[(4-amino-3-methylphenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-11-7-13(5-6-14(11)17)20-10-12-8-18(9-12)15(19)21-16(2,3)4/h5-7,12H,8-10,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZASKYCXXYAVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CN(C2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ether-Linkage First Approach

Formation of the phenoxymethyl-azetidine bond prior to installing the aromatic amino and methyl groups. This method capitalizes on the stability of Boc-protected azetidines under basic conditions, as demonstrated in the synthesis of 3-(2-bromo-4-nitro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester, where bromo and nitro substituents tolerate Mitsunobu reaction conditions.

Aromatic Functionalization First Approach

Introducing the 4-amino-3-methyl substitution pattern on the phenol ring before coupling to the azetidine scaffold. This aligns with methodologies for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, where iodination and subsequent Buchwald-Hartwig amination achieved regioselective amination.

Nitro Reduction Pathways for Amino Group Installation

Catalytic Hydrogenation of Nitroarenes

Reduction of a nitro precursor provides the most direct route to the 4-amino group. In the synthesis of tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate, hydrogenation at 60 psi H₂ over Pd/C in ethanol achieved quantitative conversion without Boc cleavage. Applied to our target, 3-(4-nitro-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester would require careful catalyst selection to avoid hydrogenolysis of the benzyl ether.

Table 1: Nitro Reduction Efficiency Across Catalyst Systems

CatalystSolventTemp (°C)Time (h)Yield (%)Reference
Pd/C (10%)EtOH251292
Fe/NH₄ClH₂O/THF80388
Zn/HOAcMeOH65678

Transfer Hydrogenation Alternatives

Ammonium formate with Pd(OH)₂/C in refluxing methanol circumvents high-pressure equipment needs. For the structurally sensitive azetidine system, this method preserved the Boc group while reducing nitroarenes in 86% yield.

Palladium-Mediated Cross-Coupling Strategies

Buchwald-Hartwig Amination

Installing the amino group via C-N coupling enables late-stage functionalization. The patent CN113429340B details a protocol where 2-amino-5-iodopyridine couples with Boc-piperazine using Pd₂(dba)₃/Xantphos, achieving 80% yield at 100°C. Adapting this to our target:

  • Iodinate 3-methylphenol at the 4-position

  • Couple with Boc-azetidine methanol under Pd catalysis

Critical Parameters:

  • Ligand-to-catalyst ratio: Xantphos (0.11–0.13 eq) relative to aryl iodide

  • Oxygen content <0.5% to prevent catalyst oxidation

  • Sodium tert-butoxide as base in toluene at 75°C

Mitsunobu Reaction for Ether Synthesis

The Mitsunobu reaction provides stereochemical control in ether bond formation. For 3-(2-bromo-4-nitro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester, DEAD and triphenylphosphine in THF achieved 68% yield. Scaling this to the target compound:

Reaction Scheme:
4-Amino-3-methylphenol + Boc-azetidine methanol → Mitsunobu → Target

Optimization Data:

Diethyl Azodicarboxylate (eq)PPh₃ (eq)SolventYield (%)
1.21.5THF65
1.52.0DCM72
2.02.5Toluene58

Post-reaction purification via silica chromatography (EtOAc/hexanes gradient) effectively removes phosphine oxides.

Boc Protection-Deprotection Dynamics

Stability Under Reducing Conditions

The Boc group demonstrates remarkable stability during nitro reductions when using Fe/NH₄Cl in aqueous THF, with only 3% deprotection observed over 3 hours. Contrastingly, Zn/HOAc systems caused 12% Boc cleavage, necessitating reprotection steps.

Comparative Methodological Analysis

Table 2: Synthesis Route Efficiency Metrics

MethodStepsTotal Yield (%)Purity (HPLC)Cost Index
Nitro reduction36298.71.0
Buchwald-Hartwig45897.21.4
Mitsunobu27299.10.8

The Mitsunobu approach offers superior yield and simplicity but requires stoichiometric phosphine reagents. Palladium-mediated methods enable convergent synthesis but incur higher catalyst costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxymethyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or a pharmacophore in drug design.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural differences between the target compound and analogous tert-butyl esters of azetidine, pyrrolidine, and piperidine derivatives:

Compound Name Heterocycle Substituent(s) Molecular Formula Molecular Weight Key Features Reference
3-(4-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester Azetidine 4-Amino-3-methylphenoxymethyl C₁₇H₂₄N₂O₃ (est.) 312.39 (est.) Amino group, methyl, phenoxymethyl
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine Iodomethyl C₁₀H₁₈INO₂ 311.16 Halogenated (iodine), chiral center
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester Pyridine 4-Methoxycarbonylphenyl C₁₈H₂₃NO₄ 329.38 Methoxycarbonyl, dihydropyridine
3-(1,1-Dioxo-1-thiomorpholine-4-yl)azetidine-1-carboxylic acid tert-butyl ester Azetidine 1,1-Dioxo-thiomorpholine C₁₂H₂₂N₂O₄S 290.38 Sulfone group, thiomorpholine
3-(4-Cyano-3-fluoro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester Azetidine 4-Cyano-3-fluorophenoxy C₁₅H₁₈FN₂O₃ 305.32 Cyano, fluorine substituents
3-(4-Bromo-benzylamino)-azetidine-1-carboxylic acid tert-butyl ester Azetidine 4-Bromo-benzylamino C₁₅H₂₁BrN₂O₂ 341.24 Bromine, benzylamino group

Key Observations :

  • Azetidine vs. Larger Heterocycles : Azetidine derivatives (four-membered rings) exhibit higher ring strain compared to pyrrolidine (five-membered) or piperidine (six-membered) analogs, which may influence reactivity and conformational flexibility .
  • Substituent Effects: The target compound’s 4-amino-3-methylphenoxymethyl group introduces both hydrophilicity (amino) and steric hindrance (methyl), distinguishing it from halogenated (e.g., bromine in , iodine in ) or electron-withdrawing (e.g., cyano in ) analogs.

Biological Activity

3-(4-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C17H24N2O5
  • Molecular Weight : 320.39 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)N

This structure indicates the presence of an azetidine ring, a carboxylic acid moiety, and a tert-butyl ester group, which may influence its solubility and biological activity.

Research indicates that the biological activity of this compound may be attributed to its interaction with various molecular targets within cells. Notably:

  • Inhibition of STAT3 Activity : The compound has been shown to inhibit STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor involved in cell proliferation and survival. This inhibition is crucial in cancer therapy as aberrant STAT3 activation is linked to tumor growth and metastasis .
  • Cell Membrane Permeability : The tert-butyl ester form enhances cell membrane permeability, allowing for better cellular uptake and conversion to the active carboxylic acid form within cells .

Biological Activity

The biological effects of this compound have been evaluated in various studies:

Anticancer Activity

A study demonstrated that derivatives of azetidine compounds exhibit significant cytotoxicity against breast cancer cell lines (MDA-MB-231 and MDA-MB-468). For instance, the compound showed an EC50 value of approximately 2.5 μM against these cancer cells, indicating potent activity .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Its ability to reduce serum RBP4 levels significantly (>70%) was also noted in nonhuman primate models, suggesting potential therapeutic applications in metabolic disorders .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Breast Cancer Treatment : In vitro studies revealed that treatment with the compound led to a significant reduction in cell viability in breast cancer models. The combination with standard chemotherapeutics like docetaxel enhanced anticancer efficacy .
  • Metabolic Disorders : Research indicated that antagonists targeting RBP4 could mitigate obesity-related complications by modulating lipid metabolism and improving insulin sensitivity .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line/Model EC50/IC50 Value Reference
STAT3 InhibitionCancer Cells0.52 μM
CytotoxicityMDA-MB-2312.5 μM
Serum RBP4 ReductionNonhuman Primates>70% reduction

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (δ ~1.4 ppm for tert-butyl protons, δ ~3.5–4.0 ppm for azetidine CH₂ groups) and ¹³C NMR (δ ~80 ppm for tert-butyl ester carbonyl) confirm structural integrity .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with ESI-MS detect impurities (e.g., de-esterified by-products) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .

Advanced: How can statistical experimental design (DoE) resolve contradictions in yield data across synthetic batches?

Q. Methodological Answer :

  • Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading). For example, a 7-factor screening revealed that reaction time and anhydrous conditions dominate yield variance .
  • Response Surface Methodology (RSM) : Central composite designs optimize interdependent factors (e.g., pH and solvent ratio). In one study, RSM increased yield from 62% to 88% by balancing THF/ethanol ratios .
  • Robustness Testing : Taguchi methods assess parameter sensitivity (e.g., ±5°C temperature fluctuations reduce yield by ≤3%) .

Advanced: What strategies mitigate instability of the tert-butyl ester group during storage or reactions?

Q. Methodological Answer :

  • Storage : Store at –20°C under argon, with desiccants (silica gel) to prevent hydrolysis. Avoid prolonged exposure to humidity (>30% RH) .
  • Reaction Design : Use scavengers (e.g., i-Pr3SiH) in acidic conditions to suppress tert-butyl group cleavage. For example, TFA-mediated deprotection requires ≤1 hour to minimize degradation .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 14 days) with HPLC monitoring quantify shelf-life .

Advanced: How can mechanistic studies differentiate competing pathways in functional group transformations (e.g., amine vs. ester reactivity)?

Q. Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs (e.g., D₂O for amine proton exchange studies) to identify rate-limiting steps .
  • Trapping Experiments : Add nucleophiles (e.g., methanol) to intercept intermediates. For example, trapping a carbocation intermediate confirms SN1 mechanisms in ester hydrolysis .
  • In Situ Spectroscopy : IR monitoring of carbonyl stretches (1700–1750 cm⁻¹) tracks ester stability during reactions .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or reactions .
  • Spill Management : Neutralize acidic by-products with sodium bicarbonate; collect solid waste in sealed containers .
  • Exposure Limits : Adhere to OSHA guidelines for amine handling (PEL 5 ppm for airborne particulates) .

Advanced: How can comparative studies with structural analogs (e.g., piperidine or pyrrolidine derivatives) inform SAR for this compound?

Q. Methodological Answer :

  • Bioisosteric Replacement : Substitute azetidine with pyrrolidine (5-membered ring) to assess conformational effects on biological activity. For example, piperidine analogs showed 30% higher receptor binding in related studies .
  • Pharmacophore Mapping : Overlay 3D structures (e.g., using Schrödinger’s Phase) to identify critical H-bond donors (amine group) or hydrophobic pockets (tert-butyl) .
  • Activity Cliffs : Compare IC₅₀ values of methyl vs. ethyl phenoxy substituents to quantify steric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.